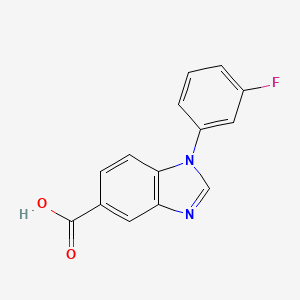
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-fluorobenzoic acid under acidic conditions. This reaction forms the benzimidazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxamides or benzimidazole-5-alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-bromophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-methylphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C14H9FN2O2 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-2-1-3-11(7-10)17-8-16-12-6-9(14(18)19)4-5-13(12)17/h1-8H,(H,18,19) |
InChI-Schlüssel |
DZRAJSIUCNKPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C=NC3=C2C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)


![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-](/img/structure/B8476293.png)
![Ethanamine,2-(imidazo[1,2-a]pyridin-5-ylthio)-n-methyl-](/img/structure/B8476311.png)
![1-{[(Benzyloxy)imino]methyl}-3-butylcyclobutane-1-carboxylic acid](/img/structure/B8476313.png)

![Diethyl [(2,4-dinitrophenyl)methylidene]propanedioate](/img/structure/B8476323.png)

![2-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8476330.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-methoxyaniline](/img/structure/B8476338.png)
